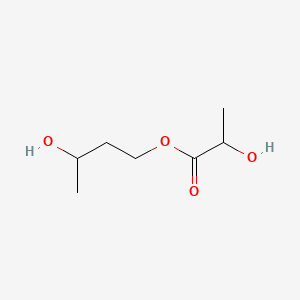
3-Hydroxybutyl lactate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxybutyl lactate is an organic compound that belongs to the class of hydroxy esters It is a derivative of lactic acid and 3-hydroxybutanol
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxybutyl lactate can be synthesized through the esterification of lactic acid with 3-hydroxybutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of biocatalysts, such as lipases, can also be explored to achieve a more environmentally friendly synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxybutyl lactate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is 3-oxobutyl lactate.
Reduction: The major product is 3-hydroxybutanol.
Substitution: The products depend on the nucleophile used, such as 3-hydroxybutyl amine or 3-hydroxybutyl ether.
Scientific Research Applications
3-Hydroxybutyl lactate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a substrate in enzymatic reactions and metabolic studies.
Medicine: It is investigated for its potential use in drug delivery systems and as a bioactive compound.
Industry: It is used in the production of biodegradable polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-hydroxybutyl lactate involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized to produce energy or act as a signaling molecule. It may also inhibit certain enzymes, such as histone deacetylases, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxybutyrate: A ketone body involved in energy metabolism.
Lactic Acid: A key intermediate in anaerobic respiration.
3-Hydroxybutanol: An alcohol used in the synthesis of various esters.
Uniqueness
3-Hydroxybutyl lactate is unique due to its dual functionality as both an ester and a hydroxy compound. This allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
CAS No. |
93981-64-7 |
|---|---|
Molecular Formula |
C7H14O4 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
3-hydroxybutyl 2-hydroxypropanoate |
InChI |
InChI=1S/C7H14O4/c1-5(8)3-4-11-7(10)6(2)9/h5-6,8-9H,3-4H2,1-2H3 |
InChI Key |
WBEAUDLYVFLJBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC(=O)C(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


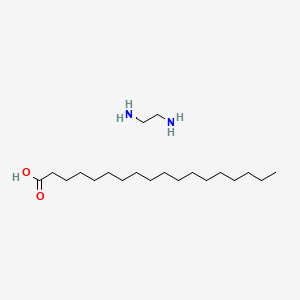
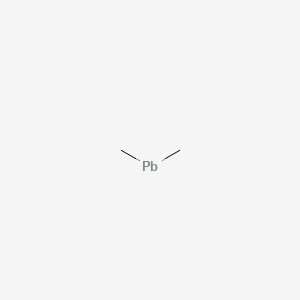


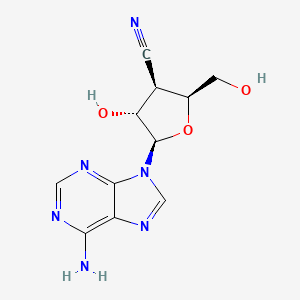
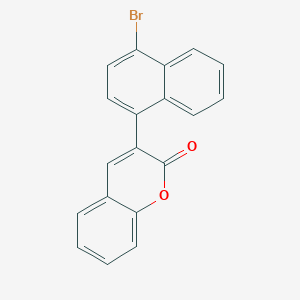
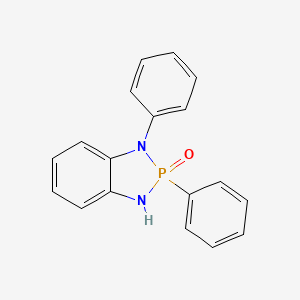
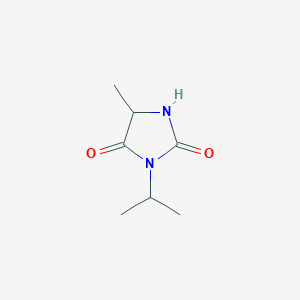
![8-O-benzyl 2-O-methyl 3-(4-methylphenyl)sulfonyl-4,5-dioxo-6H-pyrrolo[3,2-e]indole-2,8-dicarboxylate](/img/structure/B12809800.png)
![4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol](/img/structure/B12809804.png)
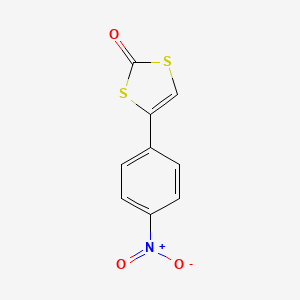
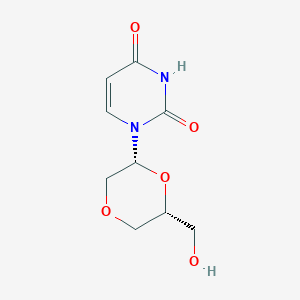
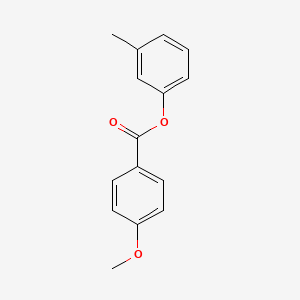
![[3-(3,4-Dimethoxyphenyl)-1-[3-[2-[[2-[[[2-[3-[3-(3,4-dimethoxyphenyl)-1-[1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetyl]amino]methyl]-3-(dimethylamino)propyl]amino]-2-oxoethoxy]phenyl]propyl] 1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B12809832.png)
